molecular formula C20H24N4O3 B2717160 N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 941976-24-5

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2717160
CAS No.: 941976-24-5
M. Wt: 368.437
InChI Key: OODNFIBHGPJPRW-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic oxalamide-based compound offered for research and development purposes. This chemical features a molecular structure incorporating both a pyridin-4-yl group and a complex morpholino-aryl ethyl moiety, a design similar to other compounds investigated for their potential biological activity . The morpholino group is a common pharmacophore found in molecules that interact with cellular kinase pathways, suggesting this compound may be of interest in foundational biological studies . As a member of the oxalamide class, it is also structurally related to compounds explored as high-potency savory flavorants (umami tastants) in comestible compositions, indicating potential applications in taste receptor research . This product is provided as a solid and is intended for in-vitro research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment. For specific handling and storage information, please refer to the safety data sheet.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-15-2-4-16(5-3-15)18(24-10-12-27-13-11-24)14-22-19(25)20(26)23-17-6-8-21-9-7-17/h2-9,18H,10-14H2,1H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNFIBHGPJPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolyl)ethylamine with oxalyl chloride to form an intermediate, which is then reacted with 4-aminopyridine and morpholine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following oxalamides share structural motifs with the target compound but differ in substituents, leading to variations in biological activity and applications:

Compound Name N1 Substituent N2 Substituent Key Features Application/Activity References
Target Compound 2-Morpholino-2-(p-tolyl)ethyl Pyridin-4-yl Morpholino for solubility; p-tolyl for lipophilicity Hypothesized pharmacological activity -
N1-(4-Methoxyphenethyl)-N2-(pyridin-4-yl)oxalamide (36) 4-Methoxyphenethyl Pyridin-4-yl Methoxy group enhances electron density; lower dimerization (21% dimer) Cytochrome P450 4F11 inhibitor
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl High potency umami agonist; approved flavor agent (FEMA 4233) Flavor enhancer (replaces MSG)
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine increases metabolic stability; moderate yield (52%) Not specified (structural analogue)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Structurally related to S336; similar metabolic pathways Flavoring agent (low toxicity)

Key Differences and Implications

Substituent Effects: The morpholino-p-tolyl combination in the target compound contrasts with methoxybenzyl (S336) or methoxyphenethyl (compound 36) groups, likely altering solubility, target affinity, and metabolic pathways. Pyridin-4-yl vs. pyridin-2-yl: The position of the nitrogen in the pyridine ring influences electronic properties and binding interactions (e.g., S336’s pyridin-2-yl group is critical for umami receptor activation) .

Toxicity Profile: While the target compound lacks specific toxicological data, structurally related oxalamides exhibit low toxicity, supported by high NOEL values and rapid clearance in rodents .

Biological Activity

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes morpholine and pyridine moieties, which are known to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine, p-tolyl ethylamine, and pyridine derivatives with oxalyl chloride under controlled conditions. The general steps include:

  • Formation of Intermediate : Morpholine and p-tolyl ethylamine react with oxalyl chloride to form an intermediate.
  • Coupling Reaction : The intermediate is then reacted with a pyridine derivative to yield the final product.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing morpholine and pyridine rings have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Research has highlighted the anticancer potential of oxalamide derivatives, including those with similar structures. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colorectal carcinoma). The mechanism is believed to involve the induction of apoptosis through modulation of cell cycle-related proteins.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is a common mechanism for many therapeutic agents. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are critical in various biological processes, including viral replication.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxalamide derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties.

Study 2: Anticancer Activity Evaluation

A separate investigation focused on the anticancer effects of the compound against various cancer cell lines. The results indicated that at a concentration of 10 µM, the compound reduced cell viability by 70% in HeLa cells compared to untreated controls. This study suggests that further exploration into its mechanisms could lead to novel anticancer therapies.

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Interaction : The morpholine and pyridine groups may facilitate binding to active sites on enzymes, inhibiting their function.
  • Cell Cycle Modulation : By affecting proteins involved in cell cycle regulation, the compound can induce apoptosis in cancer cells.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

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